molecular formula C16H17NO7 B7796942 Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate

Cat. No.: B7796942
M. Wt: 335.31 g/mol
InChI Key: VBOWSRTYMGLZOV-QPEQYQDCSA-N
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Description

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is a synthetic organic compound with the molecular formula C15H15NO7 It is a derivative of propenoic acid and features an acetamido group and two acetoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diacetoxybenzaldehyde and methyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 3,4-diacetoxybenzaldehyde and methyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Acetylation: The intermediate compound is then acetylated using acetic anhydride and a catalyst like pyridine to introduce the acetoxy groups.

    Amidation: Finally, the compound undergoes amidation with acetamide in the presence of a dehydrating agent such as phosphorus oxychloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid: A closely related compound with similar structural features.

    3,4-Diacetoxyphenylacetic acid: Another derivative of phenylacetic acid with acetoxy groups.

    N-Acetyl-3,4-diacetoxyphenylalanine: A derivative of phenylalanine with acetoxy groups.

Uniqueness

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido and acetoxy groups make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

methyl (Z)-2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO7/c1-9(18)17-13(16(21)22-4)7-12-5-6-14(23-10(2)19)15(8-12)24-11(3)20/h5-8H,1-4H3,(H,17,18)/b13-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOWSRTYMGLZOV-QPEQYQDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC(=C(C=C1)OC(=O)C)OC(=O)C)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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